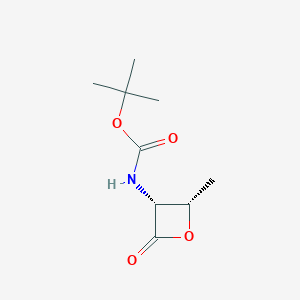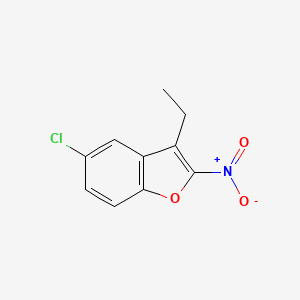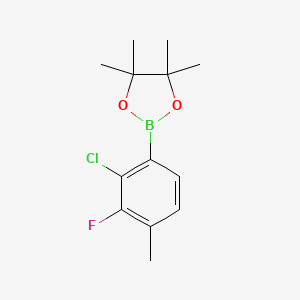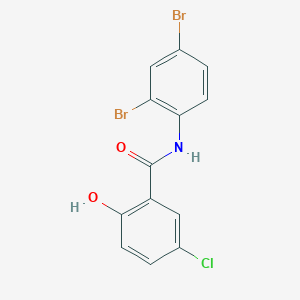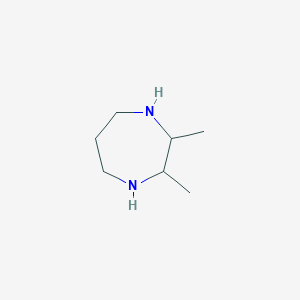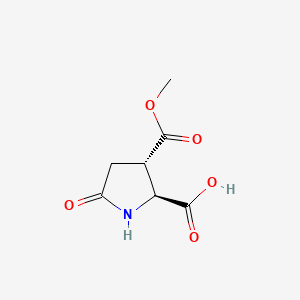![molecular formula C16H16Cl2O3S B14017355 2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol CAS No. 63988-90-9](/img/structure/B14017355.png)
2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- is a complex organic compound characterized by the presence of phenol, dichloro, and sulfonyl groups. This compound is notable for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- typically involves multiple steps. One common method starts with the chlorination of phenol to introduce the dichloro groups. This is followed by the sulfonylation reaction, where the sulfonyl group is introduced using a sulfonyl chloride reagent. The final step involves the methylation of the compound to achieve the desired structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. Common reagents used in the industrial synthesis include chlorinating agents, sulfonyl chlorides, and methylating agents.
Chemical Reactions Analysis
Types of Reactions
Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichloro groups enhance the compound’s reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,4-dichloro-6-methyl-
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
Uniqueness
Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- is unique due to the presence of the sulfonyl group attached to a trimethylphenyl moiety. This structural feature imparts distinct chemical and biological properties, differentiating it from other dichlorophenols.
Properties
CAS No. |
63988-90-9 |
|---|---|
Molecular Formula |
C16H16Cl2O3S |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
2,4-dichloro-6-[(2,4,6-trimethylphenyl)sulfonylmethyl]phenol |
InChI |
InChI=1S/C16H16Cl2O3S/c1-9-4-10(2)16(11(3)5-9)22(20,21)8-12-6-13(17)7-14(18)15(12)19/h4-7,19H,8H2,1-3H3 |
InChI Key |
HNQCNXWWWLSZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)CC2=C(C(=CC(=C2)Cl)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Dibenzo[a,i]carbazole, 6,13-dihydro-](/img/structure/B14017277.png)
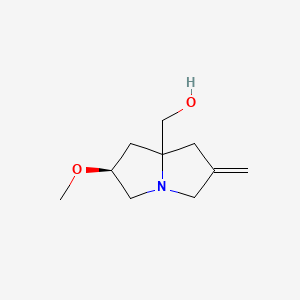
![4-Methyl-N-[(4-nitrophenyl)(diphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14017288.png)
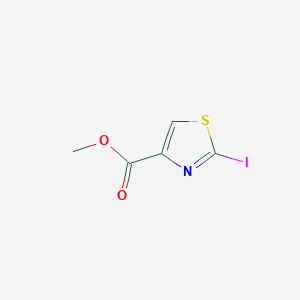
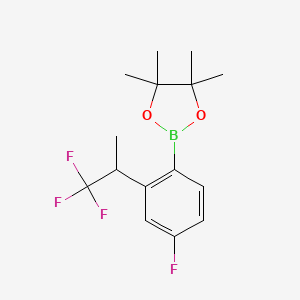
![4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B14017298.png)

